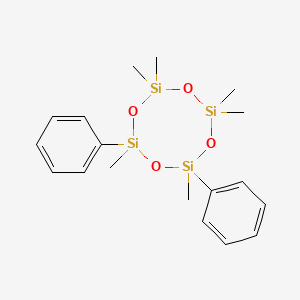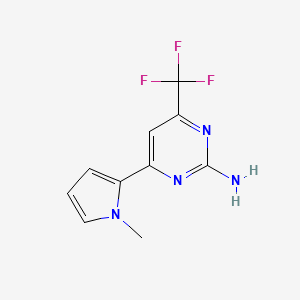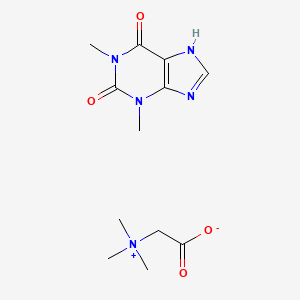
Theophylline-betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline-betaine is a compound formed by the cocrystallization of theophylline and betaine. . The combination of these two compounds aims to enhance the pharmacokinetic properties of theophylline.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline-betaine can be synthesized through cocrystallization techniques. One common method involves dissolving theophylline and betaine in a suitable solvent, followed by slow evaporation to form cocrystals . The choice of solvent and the ratio of theophylline to betaine are crucial factors that influence the quality and yield of the cocrystals.
Industrial Production Methods: In an industrial setting, the production of this compound cocrystals can be scaled up using techniques such as solvent evaporation, slurry conversion, or mechanochemical methods . These methods ensure consistent quality and high yield, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Substitution: Various substituted theophylline derivatives depending on the reagent used.
Scientific Research Applications
Theophylline-betaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cocrystallization and its effects on solubility and stability.
Biology: Investigated for its potential to enhance the bioavailability of theophylline in biological systems.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and improving drug delivery.
Mechanism of Action
Theophylline-betaine exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE, theophylline increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation . Betaine, on the other hand, acts as a methyl donor, potentially enhancing the metabolic stability of theophylline .
Comparison with Similar Compounds
Theobromine: Another xanthine derivative with similar bronchodilator effects but less potent than theophylline.
Pentoxifylline: A methylxanthine derivative used to improve blood flow and treat muscle pain in peripheral artery disease.
Uniqueness of Theophylline-betaine: this compound stands out due to its enhanced solubility and bioavailability compared to theophylline alone . The cocrystallization with betaine not only improves the pharmacokinetic properties but also potentially reduces the side effects associated with theophylline .
Properties
CAS No. |
17140-27-1 |
|---|---|
Molecular Formula |
C12H19N5O4 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3 |
InChI Key |
SPMFUMHTOFNWHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


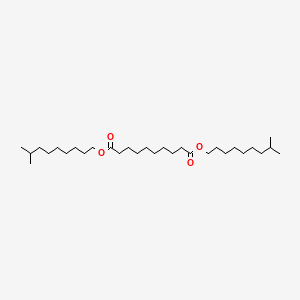
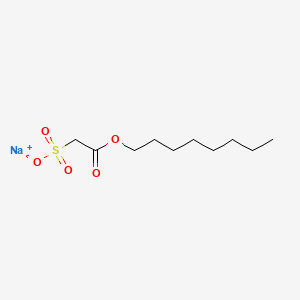
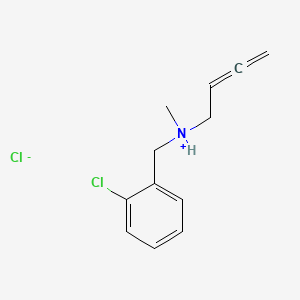
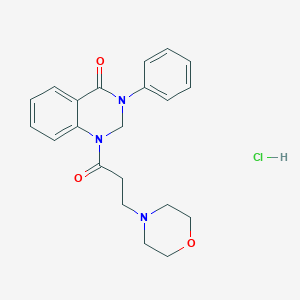
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
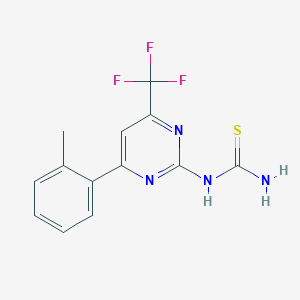
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)

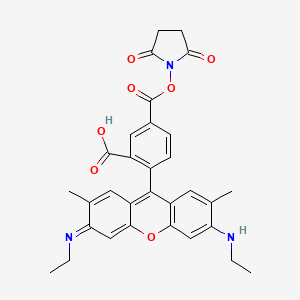

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
